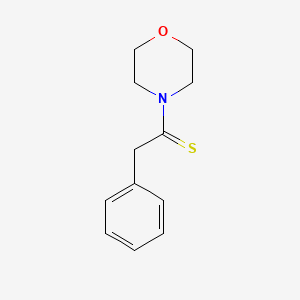

4-(Feniltioacetil)morfolina

Descripción general

Descripción

Morpholine, 4-(phenylthioacetyl)-, is an organic compound with a molecular formula of C7H11NO2S. It is a colorless liquid with a pungent odor, soluble in water and other polar solvents. Morpholine has been used in a variety of applications, including in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as an additive for lubricants, fuels, and hydraulic fluids.

Aplicaciones Científicas De Investigación

Síntesis de Morfolinas

El motivo de la morfolina ha atraído una atención significativa debido a su amplia disponibilidad en productos naturales y compuestos biológicamente relevantes . Se han informado avances recientes en la síntesis de morfolinas y sus análogos que contienen carbonilo a partir de alcoholes 1,2-amino, aziridinas, epóxidos y compuestos relacionados . Esto incluye el desarrollo de métodos eficientes para la síntesis de morfolinas sustituidas .

Evaluación Antiplasmodial

Se han sintetizado análogos de morfolina y se han ensayado para la detección inicial contra el parásito de la malaria humana Plasmodium falciparum . Estos nuevos compuestos demostraron una actividad antiplasmodial moderada sin ningún efecto tóxico .

Actividad antioxidante

Se han sintetizado compuestos de coordinación de Cu (II) y Ni (II) con 1-(morfolin-4-il)propano-1,2-diona 4-aliltiosemicarbazona . Estos compuestos han mostrado actividad antioxidante al neutralizar partículas inestables, reduciendo el riesgo de daño .

Aplicaciones industriales

“4-(Feniltioacetil)morfolina” ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas e industriales. Es un compuesto orgánico heterocíclico que contiene un anillo de morfolina y un grupo feniltioacetilo.

Interés farmacológico

Los derivados de morfolina, incluidas las estructuras similares a “this compound”, exhiben un amplio espectro de actividades farmacológicas. Se han estudiado como antioxidantes, antiinflamatorios, antimicrobianos, analgésicos y agentes anticancerígenos .

Inhibidor del sitio activo de la enzima

La morfolina es una parte integral de varias moléculas de fármacos donde actúa como un inhibidor del sitio activo de la enzima para enzimas como la fosfatidilinositol 3-cinasa, la escualeno sintasa, la peptidil transferasa .

Mecanismo De Acción

- Specifically, a series of ruthenium-based antibacterial agents modified with the morpholine moiety were designed to create a promising metalloantibiotic with a multitarget mechanism .

- Staphylococcus aureus (S. aureus), a common Gram-positive bacterium, is one of the targets. This bacterium causes various infections, ranging from superficial skin infections to life-threatening septicemia .

- Mechanistic studies indicate that the compound disrupts the bacterial membrane and induces the production of reactive oxygen species (ROS) within the bacteria .

Target of Action

Mode of Action

Result of Action

Propiedades

IUPAC Name |

1-morpholin-4-yl-2-phenylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c15-12(13-6-8-14-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFHVSARWRNBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241675 | |

| Record name | Morpholine, 4-(phenylthioacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-01-9 | |

| Record name | 4-(Phenylthioacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(phenylthioacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid thiomorpholide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(phenylthioacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Morpholinyl)-2-phenylethanethione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6HQ4JDB4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

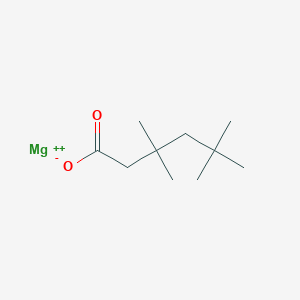

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

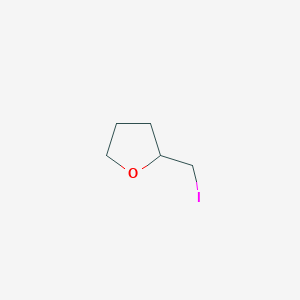

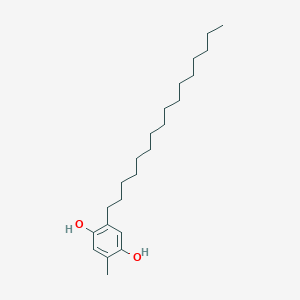

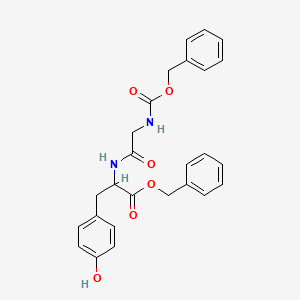

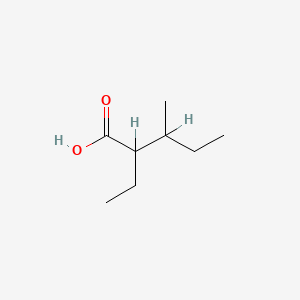

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)

![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)

![Ethanedioic acid, bis[(phenylmethylene)hydrazide]](/img/structure/B1605021.png)